molecular formula C4H4N2S B074162 4-Pyrimidinethiol CAS No. 1450-86-8

4-Pyrimidinethiol

Cat. No.: B074162
CAS No.: 1450-86-8
M. Wt: 112.16 g/mol
InChI Key: MGAXHFMCFLLMNG-UHFFFAOYSA-N
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Description

4-Pyrimidinethiol is a useful research compound. Its molecular formula is C4H4N2S and its molecular weight is 112.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Pyrimidine-4-thiol, also known as Pyrimidine-4(3H)-thione or 4-Pyrimidinethiol, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a promising target for cancer treatment .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, and cause changes in their activity . This interaction can lead to the inhibition of the kinase, which can disrupt cell growth and division .

Biochemical Pathways

Pyrimidine-4-thiol, like other pyrimidine derivatives, is likely to affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting these pathways, Pyrimidine-4-thiol could potentially disrupt the growth and division of cells .

Pharmacokinetics

It is known that pyrimidine derivatives can have a wide range of adme properties . These properties can impact the bioavailability of the compound, which is a key factor in its effectiveness as a drug .

Result of Action

The result of Pyrimidine-4-thiol’s action would likely be the inhibition of cell growth and division due to its potential inhibitory effects on protein kinases and the purine and pyrimidine biosynthesis pathways . This could potentially make it effective as a treatment for conditions characterized by excessive cell growth, such as cancer .

Action Environment

The action of Pyrimidine-4-thiol, like that of other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of the compound as a drug .

Properties

IUPAC Name

1H-pyrimidine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAXHFMCFLLMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70903817
Record name NoName_4575
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70903817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-86-8
Record name 4-Pyrimidinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.